![molecular formula C11H14N2O B140249 1-(propoxymethyl)-1H-benzo[d]imidazole CAS No. 154387-90-3](/img/structure/B140249.png)
1-(propoxymethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propoxymethyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the benzimidazole class of compounds, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1-(propoxymethyl)-1H-benzo[d]imidazole in antitumor activity is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
Studies have also investigated the biochemical and physiological effects of 1-(propoxymethyl)-1H-benzo[d]imidazole. This compound has been shown to inhibit the growth of bacteria, fungi, and viruses, indicating its potential as an antimicrobial and antiviral agent. Additionally, studies have demonstrated that 1-(propoxymethyl)-1H-benzo[d]imidazole exhibits anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(propoxymethyl)-1H-benzo[d]imidazole in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(propoxymethyl)-1H-benzo[d]imidazole. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in antitumor activity and to identify potential drug targets. Moreover, the development of new formulations and delivery systems may improve the bioavailability and efficacy of 1-(propoxymethyl)-1H-benzo[d]imidazole in clinical applications. Finally, the investigation of the potential applications of this compound in other fields, such as antimicrobial and anti-inflammatory agents, may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 1-(propoxymethyl)-1H-benzo[d]imidazole involves the reaction of 1H-benzo[d]imidazole with propyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(Propoxymethyl)-1H-benzo[d]imidazole has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the development of new antitumor agents. Studies have shown that 1-(propoxymethyl)-1H-benzo[d]imidazole exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
154387-90-3 |
|---|---|
Produktname |
1-(propoxymethyl)-1H-benzo[d]imidazole |
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(propoxymethyl)benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-2-7-14-9-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,2,7,9H2,1H3 |
InChI-Schlüssel |
KWKWQPSQWIWTLX-UHFFFAOYSA-N |
SMILES |
CCCOCN1C=NC2=CC=CC=C21 |
Kanonische SMILES |
CCCOCN1C=NC2=CC=CC=C21 |
Synonyme |
1H-Benzimidazole,1-(propoxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



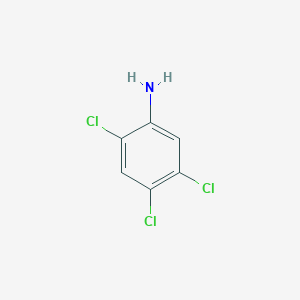
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
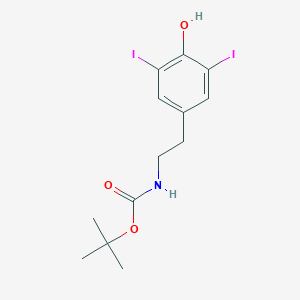
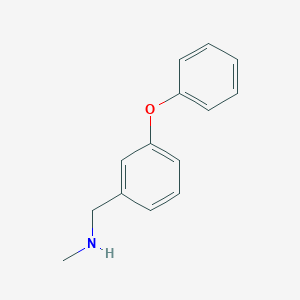
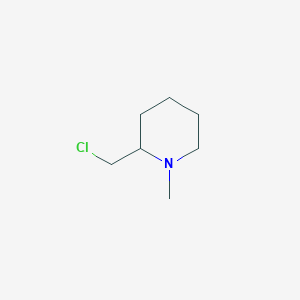
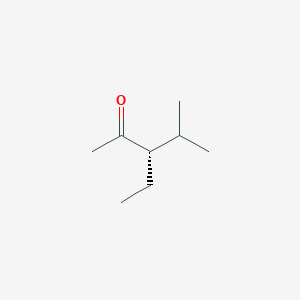
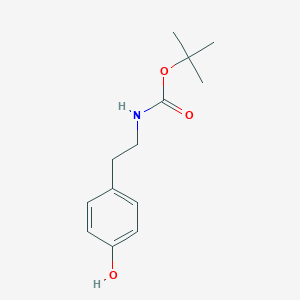
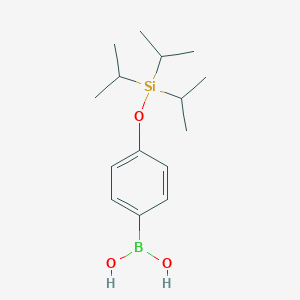
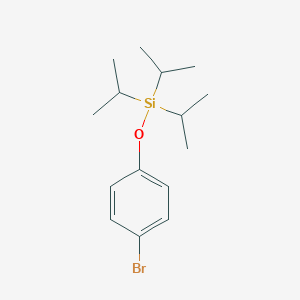

![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
